Senecionine N-oxide is a natural product found in Senecio vernalis, Jacobaea maritima, and other organisms with data available.
Senecionine N-oxide
CAS No.: 13268-67-2
Cat. No.: VC21352383
Molecular Formula: C18H25NO6
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13268-67-2 |
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Molecular Formula | C18H25NO6 |
Molecular Weight | 351.4 g/mol |
IUPAC Name | (1R,4Z,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
Standard InChI | InChI=1S/C18H25NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4-/t11-,14-,15-,18-,19?/m1/s1 |
Standard InChI Key | PLGBHVNNYDZWGZ-GPUZEBNTSA-N |
Isomeric SMILES | C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O)C |
SMILES | CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C |
Canonical SMILES | CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C |
Chemical Properties and Structure
Molecular Characteristics
Senecionine N-oxide is characterized by the molecular formula C₁₈H₂₅NO₆ and has a molecular weight of approximately 354.4 g/mol . Structurally, it consists of a pyrrolizidine base with an N-oxide group at the nitrogen atom. The CAS registry number for Senecionine N-oxide is 13268-67-2 .
Biosynthesis and Metabolism
Biosynthetic Pathway
Senecionine N-oxide is synthesized in the roots of plants such as Senecio vulgaris, where it serves as the primary product of pyrrolizidine alkaloid biosynthesis . Research on root cultures has demonstrated that these cultures incorporate biosynthetic precursors with high efficiency into the alkaloids. Key precursors include:
The incorporation of these precursors occurs with remarkable efficiency, with putrescine and spermidine showing incorporation rates between 20% and 50% in experimental studies . This high efficiency suggests a highly specific biosynthetic sequence that is functionally integrated into the plant's primary cellular metabolism.
Precursor | Incorporation Rate (%) | Notes |
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Putrescine | 20-30 (up to 50) | Highest efficiency precursor |
Spermidine | 20-30 | High efficiency precursor |
Arginine | Lower than polyamines | Amino acid precursor |
Ornithine | Lower than polyamines | Amino acid precursor |
Isoleucine | Lower than polyamines | Amino acid precursor |
Toxicology and Metabolism in Animals
Metabolic Activation
The toxicity of Senecionine N-oxide is primarily related to its metabolic activation in animals. While the N-oxide form itself has limited toxicity, it can be reduced to senecionine (the parent compound) primarily by intestinal microbiota . Once reduced, senecionine undergoes hepatic bioactivation by cytochrome P450 enzymes to form reactive pyrrole intermediates that are responsible for the toxic effects .
Toxic Effects
Senecionine N-oxide, through its reduction to senecionine, is associated with several toxic effects:
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Hepatotoxicity: Can cause liver damage including hepatic veno-occlusive disease
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Genotoxicity: Formation of DNA adducts leading to potential mutagenicity
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Carcinogenicity: Evidence from animal studies suggests carcinogenic potential
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Acute toxicity: Classified as acute toxicity (oral) category 3 (H301)
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Specific target organ toxicity upon repeated exposure: Category 2 (H373)
The safety classification of Senecionine N-oxide recognizes its potential to cause serious health damage, particularly with repeated exposure. Safety data sheets identify it as toxic if swallowed and potentially causing damage to organs through prolonged or repeated exposure .
Relative Potency Compared to Parent Compound
Concept of Relative Potency (REP)
An important aspect of understanding Senecionine N-oxide toxicology is its relative potency (REP) compared to its parent compound senecionine. Research has shown that this relative potency varies depending on the endpoint used for evaluation and the dosage administered .
Two main approaches have been used to determine REP values:
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Assuming PA-N-oxides to be similar to parent PAs (REP = 1.0)
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Values derived from studies suggesting PA-N-oxides are substantially less toxic than parent PAs (REP < 0.10)
Physiologically Based Kinetic (PBK) Modeling
Recent research has employed physiologically based kinetic (PBK) modeling to investigate the mechanism underlying endpoint-dependent REP values for Senecionine N-oxide . This approach helps elucidate how the compound behaves in biological systems and what factors influence its toxicity.
Key findings from PBK modeling studies include:
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At high doses, GSH depletion affects 7-GS-DHP adduct formation, increasing pyrrole-protein adduct formation more with parent PA than with N-oxide forms
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This results in lower REP values at high doses when based on pyrrole-protein adduct levels compared to values based on PA concentrations
This research demonstrates that PBK modeling provides a valuable approach to characterize REP values for PA-N-oxides at realistic low dietary exposure levels, potentially reducing the need for animal experiments .
Analytical Methods and Detection
Chromatographic Analysis
Detection and quantification of Senecionine N-oxide typically employs high-performance liquid chromatography (HPLC) techniques. The compound can be analyzed using reversed-phase chromatography on RP-18 columns with appropriate mobile phases.
A typical HPLC method for Senecionine N-oxide analysis includes:
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Column: RP-18 column (e.g., μBondapak, 30cm × 3.9mm)
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Mobile phase: MeOH-K-Pi buffer, 15 mM, pH 7.5 (1:2)
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Flow rate: 1.5 ml/min
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Detection: UV at 209 nm
These analytical methods allow for the identification and quantification of Senecionine N-oxide in plant materials and biological samples, facilitating both research and safety assessments.
Reference Standards
For analytical purposes, both Senecionine N-oxide and isotopically labeled standards like Senecionine N-oxide-D3 are available . These standards are essential for accurate quantification in complex matrices and are used in research and regulatory testing.
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